molecular formula C14H14ClN3O2S B2674442 2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034433-27-5

2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2674442
CAS No.: 2034433-27-5
M. Wt: 323.8
InChI Key: ANFBRAQJVYLHHJ-UHFFFAOYSA-N
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Description

2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety linked to a chlorothiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the formation of the piperidine derivative through a reaction with 5-chlorothiophene-2-carbonyl chloride. This intermediate is then coupled with pyrazine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile
  • 3-((1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Uniqueness

2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c15-12-4-3-11(21-12)14(19)18-7-1-2-10(9-18)20-13-8-16-5-6-17-13/h3-6,8,10H,1-2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFBRAQJVYLHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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